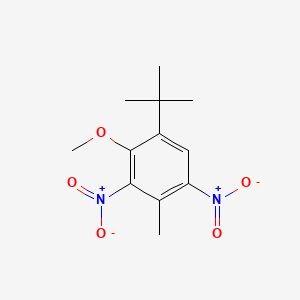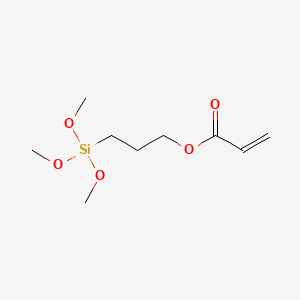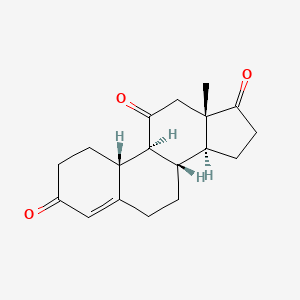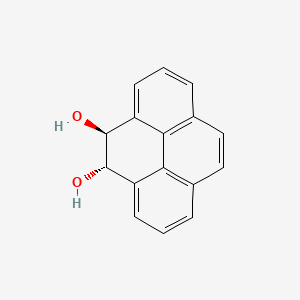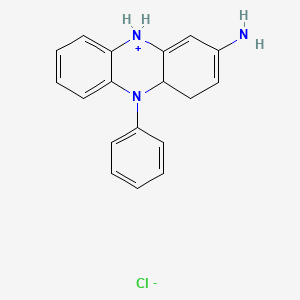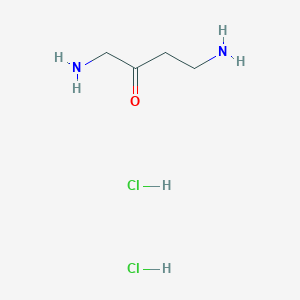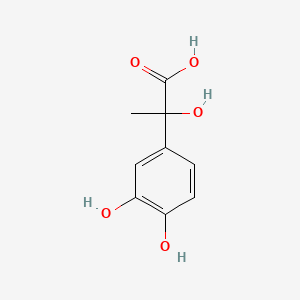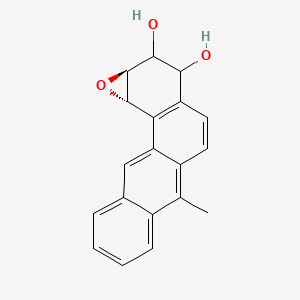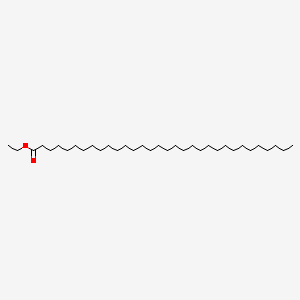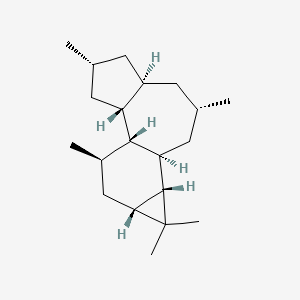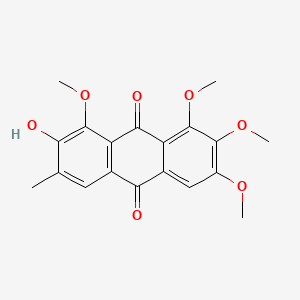
Technetium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Technetium atom is a manganese group element atom.
The first artificially produced element and a radioactive fission product of URANIUM. Technetium has the atomic symbol Tc, and atomic number 43. All technetium isotopes are radioactive. Technetium 99m (m=metastable) which is the decay product of Molybdenum 99, has a half-life of about 6 hours and is used diagnostically as a radioactive imaging agent. Technetium 99 which is a decay product of technetium 99m, has a half-life of 210,000 years.
Applications De Recherche Scientifique
Radiopharmaceutical Applications
- Chemistry in Nuclear Medicine : Technetium's rich coordination chemistry makes it ideal for nuclear medicine, particularly in myocardial perfusion imaging. Its compounds, like [99mTc]Tc-Sestamibi and [99mTc]Tc-Tetrofosmin, are significant despite their limitations in ideal perfusion imaging agents due to factors like low first-pass extraction fraction and high liver absorption (Boschi et al., 2022).
- Development of Radiopharmaceuticals : Research focused on technetium and rhenium radiopharmaceuticals aims to develop target-specific agents, using biological functionalities as targeting vectors for potential theranostic applications (Jacobs & Brink, 2021).
Environmental and Waste Management
- Role in Nuclear Waste : Technetium-99, a major fission product, poses significant challenges in waste management due to its solubility and radioactivity. Its interaction with materials like green rusts, which can concentrate and reduce Tc from solutions, is crucial in waste treatment and environmental remediation (Pepper et al., 2003).
- Technetium in Spent Nuclear Fuel : Technetium's behavior during the reprocessing of spent nuclear fuel and in environmental objects is a key area of study, with methods being developed for its extraction and isolation as a hazardous radionuclide (Popova et al., 2003).
Fundamental Chemistry and Material Science
- Technetium–Water Complexes : Understanding the chemistry of technetium, particularly its complexes containing H2O as ligands, is essential for its application in radiopharmaceuticals. Technetium's coordination chemistry, especially in the +V oxidation-state, is significant (Alberto, 2009).
- Stability in Various Media : The stability of technetium in different oxidation states and in acidic media is another important aspect, impacting its behavior in nuclear fuel cycles and environmental conditions (Chotkowski & Czerwiński, 2016).
Propriétés
Numéro CAS |
7440-26-8 |
|---|---|
Nom du produit |
Technetium |
Formule moléculaire |
Tc |
Poids moléculaire |
97.90721 g/mol |
Nom IUPAC |
technetium |
InChI |
InChI=1S/Tc |
Clé InChI |
GKLVYJBZJHMRIY-UHFFFAOYSA-N |
SMILES |
[Tc] |
SMILES canonique |
[Tc] |
Point d'ébullition |
4265 °C |
Color/Form |
Close-packed hexagonal structure; isomorphous with rhodium, ruthenium, and osmium Technetium obtained by hydrogen reduction of ammonium pertechnate is a silver-gray spongy mass which tarnishes slowly in moist ai |
Densité |
11 g/cu cm |
melting_point |
2157 °C |
Autres numéros CAS |
7440-26-8 |
Solubilité |
Dissolves in nitric acid, aqua regia, and concentrated sulfuric acid; not soluble in hydrochloric acid of any strength |
Synonymes |
99m, Technetium Technetium Technetium 99m |
Pression de vapeur |
1 Pa at 2454 °C; 10 Pa at 2725 °C; 100 Pa at 3051 °C; 1 kPa at 3453 °C; 10 kPa at 3961 °C; 100 kPa at 4621 °C (all values are extrapolated) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



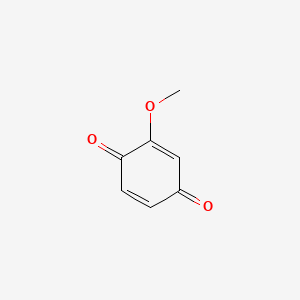
![2-[(6-Amino-3,5-dicyano-2-pyridinyl)thio]acetic acid ethyl ester](/img/structure/B1222998.png)
